Lactose, anhydrous

概要

説明

Lactose, commonly known as milk sugar, is a disaccharide composed of glucose and galactose. Its molecular formula is C₁₂H₂₂O₁₁. Anhydrous lactose is a form of lactose that does not contain water molecules. It is widely used in the pharmaceutical industry as an excipient due to its excellent compressibility and stability .

準備方法

Synthetic Routes and Reaction Conditions: Anhydrous lactose is typically prepared by drying a solution of lactose at high temperatures. This process removes the water molecules, resulting in anhydrous lactose .

Industrial Production Methods: In industrial settings, lactose is dissolved in water and then rapidly dried at high temperatures to form anhydrous lactose. The dried product is then milled and sieved to achieve the desired particle size distribution. This method ensures that the lactose remains free from moisture, making it suitable for use in moisture-sensitive formulations .

化学反応の分析

Types of Reactions: Lactose undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .

Common Reagents and Conditions:

Hydrolysis: Lactose can be hydrolyzed to glucose and galactose using the enzyme lactase.

Isomerization: In alkaline conditions, lactose can be isomerized to lactulose.

Hydrogenation: Catalytic hydrogenation of lactose produces lactitol.

Major Products:

Hydrolysis: Glucose and galactose

Isomerization: Lactulose

Hydrogenation: Lactitol

科学的研究の応用

Pharmaceutical Applications

1.1 Excipients in Drug Formulations

Anhydrous lactose is primarily used as an excipient in pharmaceutical formulations. It serves as a filler or binder in tablet formulations, particularly in direct compression processes. This application is vital due to its excellent flow properties and compressibility, which enhance the manufacturing process of tablets.

- Case Study: Warfarin Sodium Formulations

A study investigated the impact of using lactose anhydrous versus lactose monohydrate in formulations of Warfarin sodium, a narrow therapeutic index drug. The research highlighted that formulations using anhydrous lactose exhibited faster disintegration times and dissolution rates compared to those using monohydrate, indicating the superior performance of anhydrous lactose as an excipient .

1.2 Stability and Anomeric Forms

The stability of anhydrous lactose under various environmental conditions is crucial for its application in pharmaceuticals. Research has shown that the anomeric stability of lactose can be affected by temperature and humidity, which can lead to caking and changes in functionality .

- Data Table: Anomeric Stability Under Humidity Conditions

| Humidity Level (%) | α-Lactose Content (%) | β-Lactose Content (%) |

|---|---|---|

| 40 | 98 | 2 |

| 75 | 84 | 16 |

This table illustrates how storage conditions can alter the anomeric composition of lactose, impacting its functionality as an excipient.

Food Industry Applications

2.1 Sweetening Agent

In the food industry, anhydrous lactose is utilized as a sweetening agent due to its mild sweetness compared to sucrose. It is often used in dairy products and confectionery.

2.2 Nutritional Supplement

Anhydrous lactose is also employed as a nutritional supplement in infant formulas and dietary products. Its unique properties allow it to serve as a source of energy while being easily digestible.

Technical Properties and Processing

3.1 Flowability and Compressibility

The physical properties of anhydrous lactose make it suitable for various processing techniques. Its flowability is critical for ensuring uniformity in tablet production.

- Data Table: Physical Properties of Anhydrous Lactose

| Property | Value |

|---|---|

| Bulk Density | 0.4 - 0.5 g/cm³ |

| Moisture Content | <0.5% |

| Particle Size | 50 - 150 µm |

This data highlights the favorable characteristics of anhydrous lactose that facilitate its use in pharmaceutical applications.

Research Findings

Recent studies have focused on improving the processing methods for producing high-quality anhydrous lactose. For instance, continuous drying methods have been developed to enhance the stability and reduce hygroscopicity .

作用機序

Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This hydrolysis is essential for the absorption of these monosaccharides in the small intestine. In the pharmaceutical industry, anhydrous lactose acts as a filler and binder, providing structural integrity to tablets .

類似化合物との比較

Lactulose: An isomer of lactose used as a laxative.

Lactitol: A hydrogenated form of lactose used as a sugar substitute.

Sucrose: Another disaccharide composed of glucose and fructose.

Comparison:

Lactulose vs. Lactose: Lactulose is used primarily for its laxative properties, whereas lactose is used as a nutrient and excipient.

Lactitol vs. Lactose: Lactitol is used as a sugar substitute due to its lower caloric content, while lactose is used in food and pharmaceuticals.

Sucrose vs. Lactose: Sucrose is more commonly used as a sweetener, while lactose is used in specialized applications such as pharmaceuticals and lactose-free products.

生物活性

Lactose, anhydrous (C₁₂H₂₂O₁₁), is a disaccharide sugar composed of glucose and galactose. It is primarily found in milk and dairy products. The anhydrous form of lactose is characterized by its lack of water, which significantly influences its physical and chemical properties, including solubility, hygroscopicity, and stability. This article delves into the biological activity of anhydrous lactose, examining its characteristics, applications, and implications in various fields.

Crystallization and Forms:

Anhydrous lactose can exist in two crystalline forms: α-lactose and β-lactose. The crystallization temperature affects the predominance of these forms:

- α-Lactose : More stable at lower temperatures and less soluble.

- β-Lactose : More soluble and hygroscopic, particularly when crystallized at temperatures above 93.5 °C .

Solubility and Hygroscopicity:

The solubility of anhydrous lactose varies with its crystalline form:

- β-Anhydrous Lactose : Exhibits higher solubility compared to α-lactose due to its greater hygroscopicity .

- α-Anhydrous Lactose : Less soluble but more stable under certain conditions.

Digestion and Metabolism

Lactose is primarily metabolized in the human body by the enzyme lactase, which breaks it down into glucose and galactose. Individuals with lactose intolerance have reduced levels of lactase, leading to digestive issues when consuming dairy products. The biological activity of anhydrous lactose can be summarized as follows:

- Energy Source : Provides a readily available source of energy upon hydrolysis.

- Prebiotic Effects : Some studies suggest that lactose may have prebiotic properties, promoting the growth of beneficial gut bacteria .

Case Studies

-

Controlled Release Applications :

Research has shown that anhydrous lactose can serve as a carrier for drug delivery systems. A study demonstrated that tailoring the α/β ratio in pollen-like anhydrous lactose can control the release rate of drugs such as acetamidophenol. The loading efficiency ranged from 30.6% to 33.4%, indicating its potential as a drug carrier in pharmaceutical formulations . -

Stability Under Stress Conditions :

A study on the stability of lactose powders under varying relative humidity (RH) conditions revealed that β-lactose anhydrous is hygroscopic at high RH levels (75% RH), which can lead to caking and reduced usability in formulations . This highlights the importance of storage conditions on the biological activity and usability of anhydrous lactose.

Applications in Food and Pharmaceuticals

Anhydrous lactose is widely used in both food and pharmaceutical industries due to its unique properties:

-

Food Industry :

- Acts as a sweetener and bulking agent in various products.

- Used in infant formulas as a carbohydrate source.

- Pharmaceutical Industry :

Table 1: Properties of Anhydrous Lactose

| Property | α-Lactose Anhydrous | β-Lactose Anhydrous |

|---|---|---|

| Solubility (g/100 mL) | Lower | Higher |

| Hygroscopicity | Lower | Higher |

| Stability | More stable | Less stable |

| Crystallization Temp (°C) | <93.5 | >93.5 |

特性

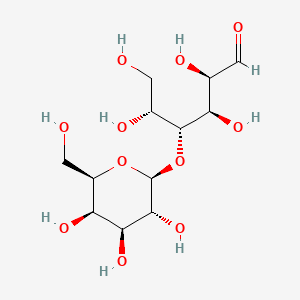

IUPAC Name |

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-JVCRWLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37383-89-4, 16984-38-6 (Alternate) | |

| Record name | Lactose polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37383-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactose, anhydrous [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-42-3 | |

| Record name | (+)-Lactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactose, anhydrous [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANHYDROUS LACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SY5LH9PMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。